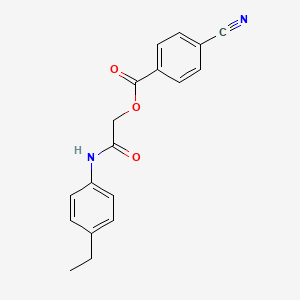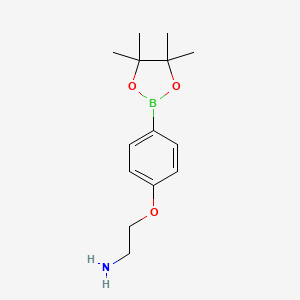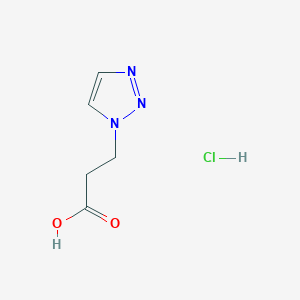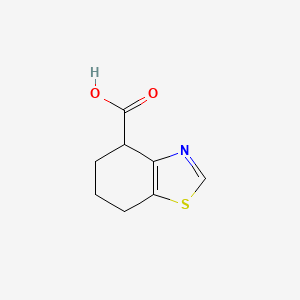
2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((4-Ethylphenyl)amino)-2-oxoethyl 4-cyanobenzoate” is a complex organic molecule. It contains an ethylphenyl group, an amino group, a cyanobenzoate group, and an oxoethyl group. These functional groups suggest that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an experimental study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The amino group could participate in acid-base reactions, the oxoethyl group could undergo redox reactions, and the cyanobenzoate group could be involved in nucleophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : The compound has been utilized in the synthesis of various novel compounds, such as azo-Schiff bases, amino acid ester derivatives, and heterocyclic compounds. These syntheses involve complex chemical reactions and are critical for the development of new materials and pharmaceuticals (Menati et al., 2020); (El‐Faham et al., 2013).
Characterization of New Molecules : The compound has been employed in the structural characterization of new molecules. Techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy have been used to determine the molecular structure and properties of these synthesized compounds (Karcı & Demirçalı, 2006).
Applications in Medicinal Chemistry
Antitumor Properties : Research has demonstrated the potential of derivatives of this compound in exhibiting antitumor properties. These derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth (Bradshaw et al., 2002); (Mohareb et al., 2002).
Synthesis of Pharmacologically Active Derivatives : The compound has been utilized in the synthesis of pharmacologically active derivatives, which hold potential in drug development and therapy (Shams et al., 2010).
Material Science Applications
Development of Functional Polymers : This compound has been used in the synthesis of new aromatic polyimides, which are important in the field of material science due to their applications in high-performance materials (Butt et al., 2005).
Catalyst in Chemical Synthesis : It has also been employed as a catalyst in the synthesis of heterocyclic compounds, demonstrating its versatility in chemical reactions (Maleki & Ashrafi, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 4-cyanobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-13-5-9-16(10-6-13)20-17(21)12-23-18(22)15-7-3-14(11-19)4-8-15/h3-10H,2,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNFUTUJBJXIDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)

![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)
![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/no-structure.png)
![methyl 6-(benzofuran-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2356194.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2356204.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)


